Journal Name:International Journal of Applied Ceramic Technology
Journal ISSN:1546-542X
IF:2.328
Journal Website:http://onlinelibrary.wiley.com/journal/10.1111/(ISSN)1744-7402
Year of Origin:0
Publisher:Wiley-Blackwell
Number of Articles Per Year:162
Publishing Cycle:Bimonthly
OA or Not:Not
Solar Efficiency of Azo-Photoswitches: A Comprehensive Assessment
International Journal of Applied Ceramic Technology ( IF 2.328 ) Pub Date: 2023-06-06 , DOI: 10.1002/cssc.202300582
Photoisomerization of photoswitches that can absorb solar photons and store them as chemical energy is regarded as a promising strategy for photochemical solar energy storage. Although many efforts have been devoted to photoswitch discovery, the solar efficiency, a critical fundamental parameter assessing the solar energy conversion ability, has attracted little attention and remains to be studied comprehensively. Here we provide a systematic evaluation of the solar efficiency of typical azo-switches including azobenzenes and azopyrazoles, and gain a comprehensive understanding on its decisive factors. All the efficiencies are found below 1.0%, far from the theoretical limit for molecular solar thermal energy storage systems. Azopyrazoles exhibit remarkably higher solar efficiencies (0.59–0.94%) than azobenzenes (0.11–0.43%), benefiting from largely improved quantum yield and photoisomerization yield. Light filters can be used to improve the isomerization yield but inevitably narrows the usable range of solar spectrum, and these two contradictory effects ultimately reduce solar efficiencies. We envision this conflict could be resolved through developing azo-switches that afford high isomerization yields by absorbing wide-spectrum solar energy. We hope this work could promote more efforts to improve the solar efficiency of photoswitches, which is highly relevant to the prospect for future applications.
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Pairing Electrocarboxylation of Unsaturated Bonds with Oxidative Transformation of Alcohol and Amine
International Journal of Applied Ceramic Technology ( IF 2.328 ) Pub Date: 2023-06-27 , DOI: 10.1002/cssc.202300807
A parallel paired electrosynthetic method, coupling electrocarboxylation incorporating CO2 into ketone, imine and alkene with alcohol oxidation or oxidative cyanation of amine, was developed for the first time. Various carboxylic acids as well as aldehyde/ketone or α-nitrile amine were prepared at the cathode and anode respectively in a divided cell. Its utility and merits on simultaneously achieving high atom-economic CO2 utilization, elevated faradaic efficiency (total FE of up to 166%), and broad substrate scope were demonstrated. The preparation of pharmaceutical intermediates for Naproxen and Ibuprofen via this approach proved its potential application in green organic electrosynthesis.
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Superior Compatibility of Hard-Carbon Anodes for Sodium-Ion Batteries in Ionic Liquid Electrolytes
International Journal of Applied Ceramic Technology ( IF 2.328 ) Pub Date: 2023-07-26 , DOI: 10.1002/cssc.202300840
Hard carbons (HC) from natural bio-waste have been investigated as anodes for sodium-ion batteries in electrolytes based on the 1-ethyl-3-methylimidazolium bis(fluorosulfonyl)imide (EMIFSI) and N-trimethyl-N-butylammonium bis(fluorosulfonyl)imide (N1114FSI) ionic liquids. The Na+ intercalation process has been analyzed by cyclic voltammetry tests, performed at different scan rates for hundreds of cycles, in combination with impedance spectroscopy measurements to decouple bulk and interfacial resistances of the cells. The Na+ diffusion coefficient in the HC host has been also evaluated via the Randles-Sevcik equation. Battery performance of HC anodes in the ionic liquid electrolytes has been evaluated in galvanostatic charge/discharge cycles at room temperature. The evolution of the SEI (Solid Electrochemical Interface) layer grown on the HC surface has been carried out by Raman spectroscopy. Overall the sodiation process of the HC host is highly reversible and reproducible. In particular, a capacity retention exceeding 98 % of the initial value has been recorded in N1114FSI electrolytes after more than 1500 cycles with a coulombic efficiency above 99 %, largely beyond standard carbonate-based electrolytes. Raman, transport properties and impedance confirms that ILs disclose the formation of SEI layers with superior ability to support the reversible Na+ intercalation with the possible minor contributions from the EMI+ cation.
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Silver Supported Nanoparticles on [Mg4Al-LDH] as an Efficient Catalyst for the α-Alkylation of Nitriles, Oxindoles and Other Carboxylic Acid Derivatives with Alcohols
International Journal of Applied Ceramic Technology ( IF 2.328 ) Pub Date: 2023-07-24 , DOI: 10.1002/cssc.202300818
An efficient heterogeneous silver-catalyzed α-alkylation of nitriles and oxindoles using alcohols via borrowing hydrogen strategy has been developed for the first time. The active nanostructured material, namely [Ag/Mg4Al-LDH], composed by silver nanoparticles (3-4 nm average particle size) homogeneously stabilized onto a [Mg4Al-LDH] support with suitable Brönsted basic properties, constitutes a stable catalyst for the sustainable building of novel C-C bonds from alcohols and C-nucleophiles. By applying this catalyst, a broad range of α-functionalized nitriles and oxindoles has been accessed with good to excellent isolated yields and without the addition of external bases. Moreover, the novel silver nanocatalyst has also demonstrated its successful application to the cyclization of N-[2-(hydroxymethyl)phenyl]-2-phenylacetamides to afford 3-arylquinolin-2(1H)-ones, through a one-pot dehydrogenation and intramolecular α-alkylation. Control experiments, kinetic studies and characterization data of a variety of [Ag/LDH]-type materials confirmed the silver role in the dehydrogenation and hydrogenation steps, while [Mg4Al-LDH] matrix is able to catalyze condensation. Interestingly, these studies suggest as key point for the successful activity of [Ag/Mg4Al-LDH], in comparison with other [Ag/LDH]-type nanocatalysts, the suitable acid-base properties of this material.
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Conversion of levulinic acid and its esters to 1,5-dimethyl-2-pyrrolidone over a nonnoble metallic Ni@CeOx catalyst.
International Journal of Applied Ceramic Technology ( IF 2.328 ) Pub Date: 2023-07-21 , DOI: 10.1002/cssc.202300754
1,5-dimethyl-2-pyrrolidone (MNMP), as a highly efficient green solvent, can be obtained from biomass-derived levulinic acid and its esters with 100% conversion and 96.8% yield over a 10% Ni@CeOx catalyst at 140 °C, 2 MPa H2, 8 h, and with water as the solvent. Structure-property correlation investigations were performed with diverse characterization methods, including BET, XRD, XPS, TEM, HAADF-STEM, H2-TPR, NH3-TPD, CO2-TPD and FT-IR, and the results revealed that the excellent catalytic performance of the 10% Ni@CeOx catalyst was mainly resulted from the strong interaction between Ni and CeOx, which formed more catalytic active sites and contributed to higher reductive amination efficiency. Besides, the 10% Ni@CeOx catalyst had a chemisorption effect on LA. This was also the key to the excellent catalytic activity of the 10% Ni@CeOx catalyst. The 10% Ni@CeOx catalyst exhibited great stability throughout 6 reaction runs and excellent catalytic efficiency in the kilogram scale preparation of MNMP. This work provides a low-cost, efficient, and environmentally friendly heterogeneous catalytic system for the production of MNMP.
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Rational Design of Vinylene-Linked Covalent Organic Frameworks for Modulating Photocatalytic H2 Evolution
International Journal of Applied Ceramic Technology ( IF 2.328 ) Pub Date: 2023-07-19 , DOI: 10.1002/cssc.202300872
Vinylene-linked covalent organic frameworks (COFs) have attracted enormous attention for photocatalytic H2 evolution from water because of their fully conjugated structures, high chemical stabilities, and enhanced charge carrier mobilities. In this work, two novel vinylene-linked COFs (3CN-COF and 2CN-COF) with tuned cyano contents were successfully synthesized and then employed as photocatalysts for H2 generation. Notably, the photocatalytic H2 production rate of 3CN-COF with the higher cyano content reached 73 μmol·h−1 under visible light irradiation, which is 2.4 times higher than that of 2CN-COF (30 μmol·h−1). Both the experimental and computational results demonstrated that the rational design incorporating cyano groups into COF skeletons could precisely tune the corresponding energy levels, expand the visible light absorption, and improve the photoinduced charge separation. This work not only provides a simple method for modulating the photocatalytic activities of COFs at the molecular level, but also affords the interesting insights into the relationship between their structures and photocatalytic performance.
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Deep Eutectic Solvents: An Ecofriendly Design for Drug Engineering
International Journal of Applied Ceramic Technology ( IF 2.328 ) Pub Date: 2023-07-18 , DOI: 10.1002/cssc.202300669
In the spirit of circular economy and sustainable chemistry, the use of environmentally friendly chemical products in pharmacy has become a hot topic. In recent years, organic solvents have been the subject of a great range of restriction policies due to their harmful effects on the environment and toxicity to human health. In parallel, deep eutectic solvents (DESs) have emerged as suitable greener solvents with beneficial environmental impacts and a rich palette of physico-chemical advantages related to their low cost and biocompatibility. Additionally, DESs can be accompanied by a remarkable solubilizing effect for several active pharmaceutical ingredients (APIs), thus forming therapeutic DESs (TheDESs). In this work, special attention is paid to DESs, presenting a precise definition, classification, methods of preparation, and characterization. A description of natural DESs (NaDESs), i.e., eutectic solvents present in natural sources, is also reported. Moreover, the present review article is the first one to detail the different approaches for judiciously selecting the constituents of DESs in order to minimize the number of experiments. The role of DESs in the biomedical and pharmaceutical sectors and their impact on the development of successful therapies are also discussed.
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Reversible CO2 Fixation and Release by a Trinuclear Zn(II) Cryptate Complex and Operando Analysis of the Complex Structure
International Journal of Applied Ceramic Technology ( IF 2.328 ) Pub Date: 2023-07-20 , DOI: 10.1002/cssc.202300679
Metal complexes inspired by carbonic anhydrase (CA), which is a metalloenzyme containing Zn(II), have been investigated as alternatives for CO2 fixation systems operating under ambient temperature and pressure conditions. In this study, we designed a trinuclear Zn(II) cryptate complex (Zn3L) and demonstrated rapid CO2 fixation with carbonation of CO2 using Zn3L. The CO2 fixation performance of Zn3L surpassed that of a standard CO2 absorbent (KOH(aq) solution) under conditions of the same solute concentration. In addition, the reaction achieved operation without support with addition of a base, which has been often required in systems of CA-inspired complexes. Fixed CO2 was released by protonating polyazacryptate ligand (L) and breaking the complex structure, and deprotonation of L induced the reconstruction of Zn3L, allowing it to refix CO2. This reaction mechanism was proposed based on the analysis of operando extended X-ray absorption fine structure spectroscopy. Zn3L also demonstrated the ability to capture dilute CO2 from air, and the volume of CO2 captured by Zn3L was approximately 2.6 times that captured by the KOH(aq) solution. Our Zn3L exhibited three valuable properties: rapid CO2 fixation without a base, reversibility, and ability to capture dilute CO2; thus Zn3L is a promising candidate as CO2 fixatives.
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Effect of Temperature and H Flux on the NH3 Synthesis via Electrochemical Hydrogen Permeation
International Journal of Applied Ceramic Technology ( IF 2.328 ) Pub Date: 2023-07-06 , DOI: 10.1002/cssc.202300895
“Today, direct electrochemical nitrogen reduction holds the promise of enabling the flexible green-electric production of carbon emission-free ammonia…” This and more about the story behind the research that inspired the Cover image is presented in the Cover Profile. Read the full text of the corresponding research at 10.1002/cssc.202300460. View the Front Cover here: 10.1002/cssc.202300894.
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Co-doping of Al3+ and Ti4+ and electrochemical properties of LiNiO2 cathode materials for lithium-ion batteries
International Journal of Applied Ceramic Technology ( IF 2.328 ) Pub Date: 2023-06-26 , DOI: 10.1002/cssc.202300607
LiNiO2 cathode material for lithium-ion batteries has the advantages of high specific capacity, abundant resources and low cost, but it suffers from difficulties in preparation, structural instability and serious capacity decay. In this work, highly pure and layered structural LiNi0.95AlaTi0.05-aO2 (a = 0, 0.025, 0.05) cathode materials were synthesized by a simply sol-gel method. The cation mixing of Ni2+ and Li+ ions, structural deterioration, irreversible conversion between H2 and H3 phases and unstable surface and CEI film can be effectively suppressed by co-doping with Al3+ and Ti4+ ions. A preferred LiNi0.95Al0.025Ti0.025O2 sample provides a discharge specific capacity of 223 mAh·g-1 at 0.1 C and 148.32 mAh·g-1 at 5 C, a capacity retention of 72.7 % after 300 cycles at 1 C and a Li+ ions diffusion coefficient of about 2.0 × 10-9 cm2· s-1.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 MATERIALS SCIENCE, CERAMICS 材料科学:硅酸盐3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
8.60 45 Science Citation Index Expanded Not
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